2-(2-Pyridyl)-4-tert-butyl-2-oxazoline
Overview
Description
Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex. Pyridine rings are prominent amongst these motifs . The exact structure would depend on the specific derivative .
Chemical Reactions Analysis
In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .
Physical And Chemical Properties Analysis
Pyridines can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Scientific Research Applications
Catalysis and Chemical Reactions
2-(2-Pyridyl)-4-tert-butyl-2-oxazoline derivatives have been prominently used in the field of catalysis and chemical reactions. For instance, a novel pyridineoxazoline-containing polymer was synthesized and used in combination with Cu(OTf)2 to catalyze the Diels–Alder reaction. This polymeric catalyst exhibited enhanced reaction rates and enantio-selectivity compared to its low molecular mass counterpart, thanks to the constrained environment around the catalytic site provided by the polymer backbone. The polymer complex demonstrated the ability to be recycled multiple times with only a minor decrease in reactivity and enantio-selectivity (Wang et al., 2015).
Metal Complex Formation
The compound has been instrumental in forming metal complexes, particularly with palladium. For instance, cyclopalladation of 2-tert-butyl-4,4-dimethyl-2-oxazoline using Pd(OAc)2 was performed, leading to a dimeric cyclopalladated complex. The complex was characterized by spectroscopic methods, confirming the formation of the palladacycle with an (sp3)C–Pd bond (Stepanova et al., 2010). Moreover, substituted pyridine coordinated N,N-trans and N,N-cis cyclopalladated complexes of (S)-4-tert-butyl-2-phenyl-2-oxazoline were synthesized and found to effectively catalyze the methanolysis of P S pesticides, demonstrating different activity depending on the substituents of co-coordinated pyridine ring (Lu et al., 2009).
Polymer Synthesis and Modification
This compound and its derivatives have been utilized in the synthesis and modification of polymers. For instance, a novel pyridineoxazoline-containing helical polymer was synthesized and used as a catalyst ligand for asymmetric Diels-Alder reactions. The polymer's chain conformation significantly affected its catalytic property, and the polymer complex showcased remarkable enhancement in enantioselectivity and reaction rate compared to previously reported complexes (Wang et al., 2015).
Medicinal and Biological Applications
The synthesis of copolymers involving 2-oxazoline ring-monomers and their functionalized homopolymers presents different medicinal and biological applications. Optically active alkynyl-pyridyl-oxazoline monomers, used as precursors of helical polymers, were synthesized, and these polymers were found to have potential applications in molecular and/or ion recognition. Additionally, the polymers containing the pyridyl-oxazoline unity will be employed for metal complexation and explored for recoverable catalysts (Sakae et al., 2013).
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern in chemical transformations . This suggests that the compound may interact with its targets through unique chemical transformations.
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . This suggests that the compound could potentially influence these pathways.
Result of Action
Given the known reactivity of the tert-butyl group , it can be inferred that the compound may induce unique chemical transformations at the molecular level, potentially leading to various cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAIDZRVWJBEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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